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Compound of Interest

Compound Name: Sodium tartrate dihydrate

Cat. No.: B152809

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of sodium
tartrate dihydrate (Na2CsH4Os-2H20), a compound of interest in pharmaceuticals and as a
standard in analytical chemistry. This document summarizes key crystallographic data, outlines
the experimental protocols for its determination, and visualizes the structural and procedural
relationships.

Crystal and Molecular Structure

Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group P212121, with four
formula units per unit cell.[1][2] The crystal structure is characterized by a complex three-
dimensional network of sodium-oxygen coordination and hydrogen bonds involving the tartrate
anions and water molecules.

The Tartrate Anion

The tartrate anion consists of two planar halves, each comprising a carboxyl group, a
tetrahedral carbon, and a hydroxyl oxygen atom.[1][2] A notable feature of the tartrate ion's
conformation in the solid state is that the four carbon atoms lie in a single plane.[1][2] The two
halves of the tartrate ion, however, are not crystallographically identical, leading to slight
variations in corresponding bond lengths and angles.[1][2]

Sodium lon Coordination
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The sodium ions are key to the crystal's structure, each being coordinated by oxygen atoms
from both the tartrate anions and the water molecules. One sodium atom, Na(1), is surrounded
by two water oxygen atoms and four oxygen atoms from two different tartrate molecules. The
other sodium atom, Na(2), is coordinated by five oxygen atoms from three distinct tartrate
molecules.[1] The majority of the Na-O distances average around 2.38 A, which is in good
agreement with the sum of the ionic radii of Na+ and O2.[1]

Hydrogen Bonding

The molecules in the crystal are held together by a network of intermolecular hydrogen bonds,
primarily facilitated by the water molecules.[1] This extensive hydrogen bonding network
contributes significantly to the stability of the crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data on the molecular geometry of sodium
tartrate dihydrate, as determined by X-ray crystallography.

Crystal Data

Parameter Value
Crystal System Orthorhombic
Space Group P212121

a 11.460 A

b 14.670 A

c 4.954 A

z 4

Data sourced from Ambady & Kartha (1968).[1][2]

Selected Interatomic Distances (A)
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Bond Distance (A)
C(1)-C(2) 1.54
C(2)-C(3) 1.55
C(3)-C(4) 1.54
C(1)-0(2) 1.26
C(1)-0(2) 1.27
C(4)-0(5) 1.27
C(4)-0(6) 1.26
C(2)-0(3) 1.43
C(3)-0(4) 1.43
Na(1)-0(2) 2.36
Na(1)-0(3) 2.36
Na(1)-O(6) 2.40
Na(1)-0(7) 2.36
Na(1)-O(8) 2.40
Na(2)-0(1) 2.45
Na(2)-O(4) 2.33
Na(2)-0(5) 2.36
Na(2)-0(6) 2.99
Na(2)-0(8) 2.35

Note: Atom numbering is based on the original crystallographic study. Data represents a
selection of key distances and is based on the work of Ambady & Kartha (1968).[1]

Selected Interatomic Angles (°)
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Angle Value (°)
O(1)-C(1)-0(2) 1245
0(5)-C(4)-0(6) 124.1
O(1)-C(1)-C(2) 118.0
0(2)-C(1)-C(2) 117.5
O(5)-C(4)-C(3) 118.2
0(6)-C(4)-C(3) 117.7
C(1)-C(2)-C(3) 111.2
C(2)-C(3)-C(4) 110.8
0(3)-C(2)-C(1) 110.1
0(3)-C(2)-C(3) 110.9
0(4)-C(3)-C(2) 111.3
O(4)-C(3)-C(4) 109.8

Note: Atom numbering is based on the original crystallographic study. Data represents a
selection of key angles and is based on the work of Ambady & Kartha (1968).[1]

Experimental Protocols

The determination of the molecular geometry of sodium tartrate dihydrate is primarily
achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Methodology

o Crystal Growth and Selection: High-quality single crystals of sodium tartrate dihydrate are
grown from an aqueous solution by slow evaporation. A suitable crystal, typically with
dimensions in the range of 0.1-0.5 mm, is selected under a microscope.

e Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop or a
glass fiber with a suitable adhesive.
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o Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are
recorded by a detector. The data collection involves measuring the intensities and positions
of a large number of reflections.

o Data Processing: The collected raw data is processed to correct for experimental factors
such as background noise, absorption, and Lorentz-polarization effects. The intensities are
integrated to produce a list of unique reflections with their corresponding Miller indices (h, K,
[) and intensities.

e Structure Solution: The processed data is used to solve the crystal structure. For sodium
tartrate dihydrate, the positions of the sodium atoms were initially determined from a 3-D
sharpened Patterson map.[1] These positions are then used to calculate initial phases for the
structure factors.

» Structure Refinement: An electron density map is calculated from the structure factors. The
positions of the remaining non-hydrogen atoms are identified from this map. The atomic
positions and thermal parameters are then refined using least-squares methods to achieve
the best fit between the observed and calculated structure factors. The refinement is
monitored by the R-factor, which should converge to a low value (e.g., 0.035 for the reported
structure).[1]

Visualizations
Logical Workflow for Molecular Geometry Determination
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Caption: Experimental workflow for determining molecular geometry.
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Simplified Representation of the Tartrate Anion and
Sodium Coordination

Tartrate Anion
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Caption: Simplified coordination environment of sodium ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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